

2,5-Dimethylaniline (CAS 95-78-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2,5-Dimethylaniline** (CAS 95-78-3), a versatile aromatic amine with significant applications in the chemical, pharmaceutical, and materials science industries. This document details its physicochemical properties, synthesis, analytical methods, and biological activities, with a focus on its role as a key intermediate and its mechanism of genotoxicity.

Core Physicochemical Properties

2,5-Dimethylaniline, also known as p-xylydine, is a primary arylamine. It is a colorless to yellow or reddish-brown liquid that darkens upon exposure to air and light.^{[1][2]} It is stable under normal temperatures and pressures.^[1] Key quantitative physicochemical data are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₁ N	[2]
Molecular Weight	121.18 g/mol	[3]
Melting Point	11.5 °C	[2]
Boiling Point	218 °C	[2]
Density	0.973 g/mL at 25 °C	[2]
Flash Point	93 °C (201 °F)	[1]
Refractive Index	1.5582-1.5602 at 20 °C	[1]
Water Solubility	<0.1 g/100 mL at 18 °C	[4]
pKa	4.53 (+1) at 25 °C	[4]

Applications in Research and Industry

2,5-Dimethylaniline is a crucial intermediate in the synthesis of a wide array of organic compounds. Its primary applications include:

- **Dye and Pigment Manufacturing:** It serves as a precursor for the synthesis of azo dyes and organic pigments.[1][5]
- **Pharmaceutical Intermediates:** This compound is a building block in the synthesis of various active pharmaceutical ingredients (APIs).[1]
- **Agrochemicals:** It is an important intermediate in the production of pesticides.[1]
- **Polymer Science:** **2,5-Dimethylaniline** is used in the synthesis of conducting polymers, such as poly(**2,5-dimethylaniline**), and as a component in other polymer systems.[6]
- **Rubber Chemicals:** It finds application in the synthesis of chemicals used in the rubber industry.[4]

Experimental Protocols

Synthesis of 2,5-Dimethylaniline

A common laboratory-scale synthesis of **2,5-Dimethylaniline** involves the amination of 2,5-dimethylphenol. A general procedure is outlined below, which should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

- 2,5-Dimethylphenol
- Ammonia (aqueous or gaseous)
- Hydrogen transfer catalyst (e.g., Palladium on charcoal)
- Pressure reaction vessel
- Solvent (e.g., Benzene)

Procedure:

- In a pressure reaction vessel, combine 2,5-dimethylphenol, concentrated ammonium hydroxide, and a catalytic amount of 5% palladium on charcoal.^[7]
- Flush the vessel with an inert gas, such as nitrogen, and then pressurize with hydrogen to approximately 100 psig.^[7]
- Heat the vessel to 250°C with continuous stirring and maintain this temperature for 12 hours.^[7]
- After cooling the reaction mixture, dilute it with a suitable solvent like benzene and filter to remove the catalyst.^[7]
- The product, **2,5-dimethylaniline**, can then be recovered from the filtrate by distillation.^[7]

Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods may vary and should be determined through careful experimental design and safety analysis.

Synthesis of Azo Dyes from 2,5-Dimethylaniline

2,5-Dimethylaniline is a key component in the synthesis of azo dyes through a two-step diazotization and coupling reaction.

1. Diazotization of 2,5-Dimethylaniline

Materials:

- **2,5-Dimethylaniline**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Distilled Water
- Ice

Procedure:

- Dissolve a specific molar equivalent of **2,5-Dimethylaniline** in a solution of concentrated hydrochloric acid and water.
- Cool the resulting solution in an ice bath to maintain a temperature of 0-5 °C.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Slowly add the sodium nitrite solution dropwise to the cooled **2,5-Dimethylaniline** solution with constant stirring, ensuring the temperature remains between 0-5 °C throughout the addition. This will form the diazonium salt.

2. Azo Coupling Reaction

Materials:

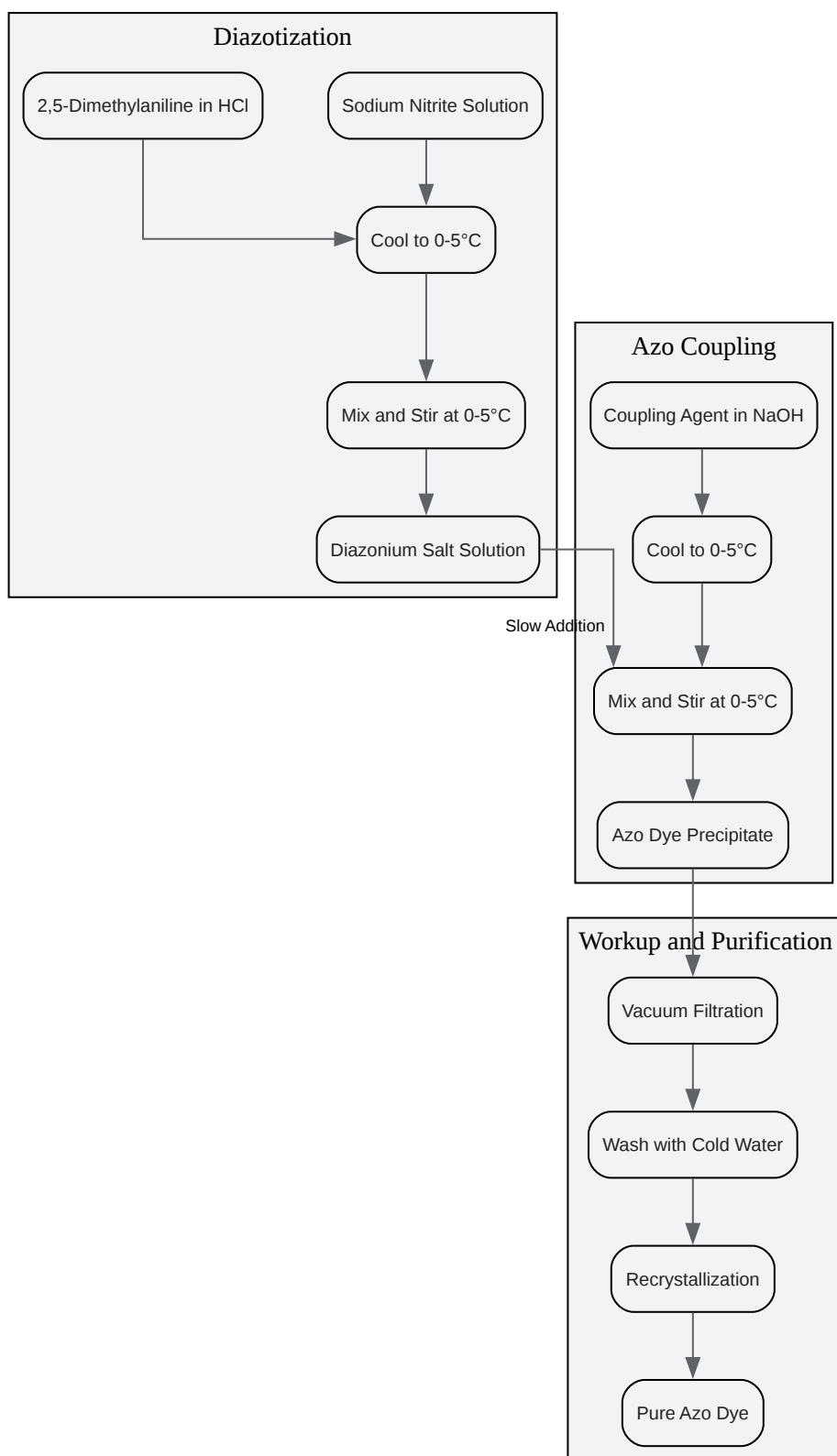
- Diazonium salt solution from the previous step
- Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

- Sodium Hydroxide (NaOH) solution (for phenolic coupling agents) or a buffer solution (e.g., sodium acetate for amine coupling agents)
- Ice

Procedure (Example with 2-naphthol):

- In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
- Cool this solution in an ice bath to 0-5 °C.
- Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[8]
- Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.[8]
- Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water.[8]
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[8]

Experimental Workflow for Azo Dye Synthesis



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Caption: Workflow for the synthesis of an azo dye from **2,5-Dimethylaniline**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis and separation of xylidine isomers, including **2,5-Dimethylaniline**.[\[3\]](#)

Instrumentation and Conditions (General):

- Column: A capillary column suitable for aromatic amine analysis, such as one with a phenyl(50)methyl(50)polysiloxane stationary phase, is often used.[\[9\]](#)
- Carrier Gas: Nitrogen or Helium.
- Injection Port Temperature: Typically around 150 °C.[\[10\]](#)
- Oven Temperature Program: A temperature gradient is employed to separate the isomers. For example, starting at 40 °C, ramping to 80 °C, and then to 200 °C.[\[10\]](#)
- Detector: Mass Spectrometer (MS) operated in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[\[10\]](#)
- Sample Preparation: Samples are typically dissolved in a suitable organic solvent. For trace analysis in environmental samples, a pre-concentration step such as purge and trap may be necessary.[\[10\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of **2,5-Dimethylaniline**, especially in complex matrices, and can often be performed without derivatization.[\[11\]](#)

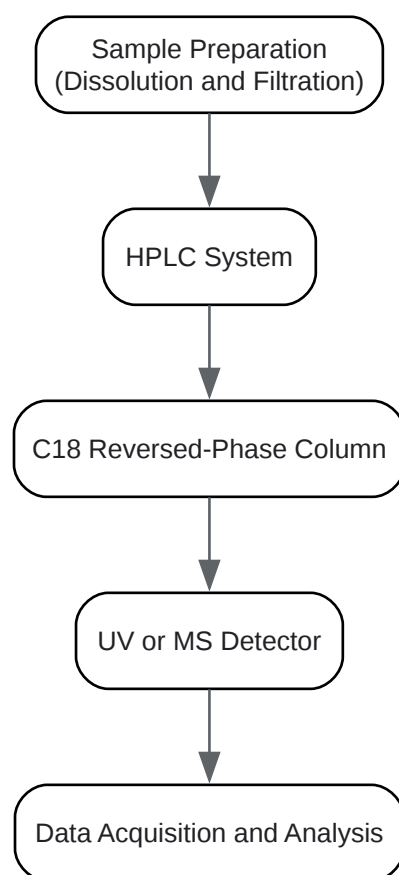
Instrumentation and Conditions (General):

- Column: A reversed-phase C18 column is commonly used for the separation of aniline derivatives.[\[12\]](#)
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The composition can be adjusted to optimize separation. For Mass Spectrometry (MS)

compatible methods, a volatile acid like formic acid can be used as a modifier.[13]

- **Detector:** A UV detector is typically used, as aniline derivatives have strong chromophores. [11] For enhanced specificity, a mass spectrometer can be coupled to the HPLC system (LC-MS).
- **Sample Preparation:** Samples are dissolved in the mobile phase or a compatible solvent and filtered before injection.

General Workflow for HPLC Analysis



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Caption: A simplified workflow for the analysis of **2,5-Dimethylaniline** by HPLC.

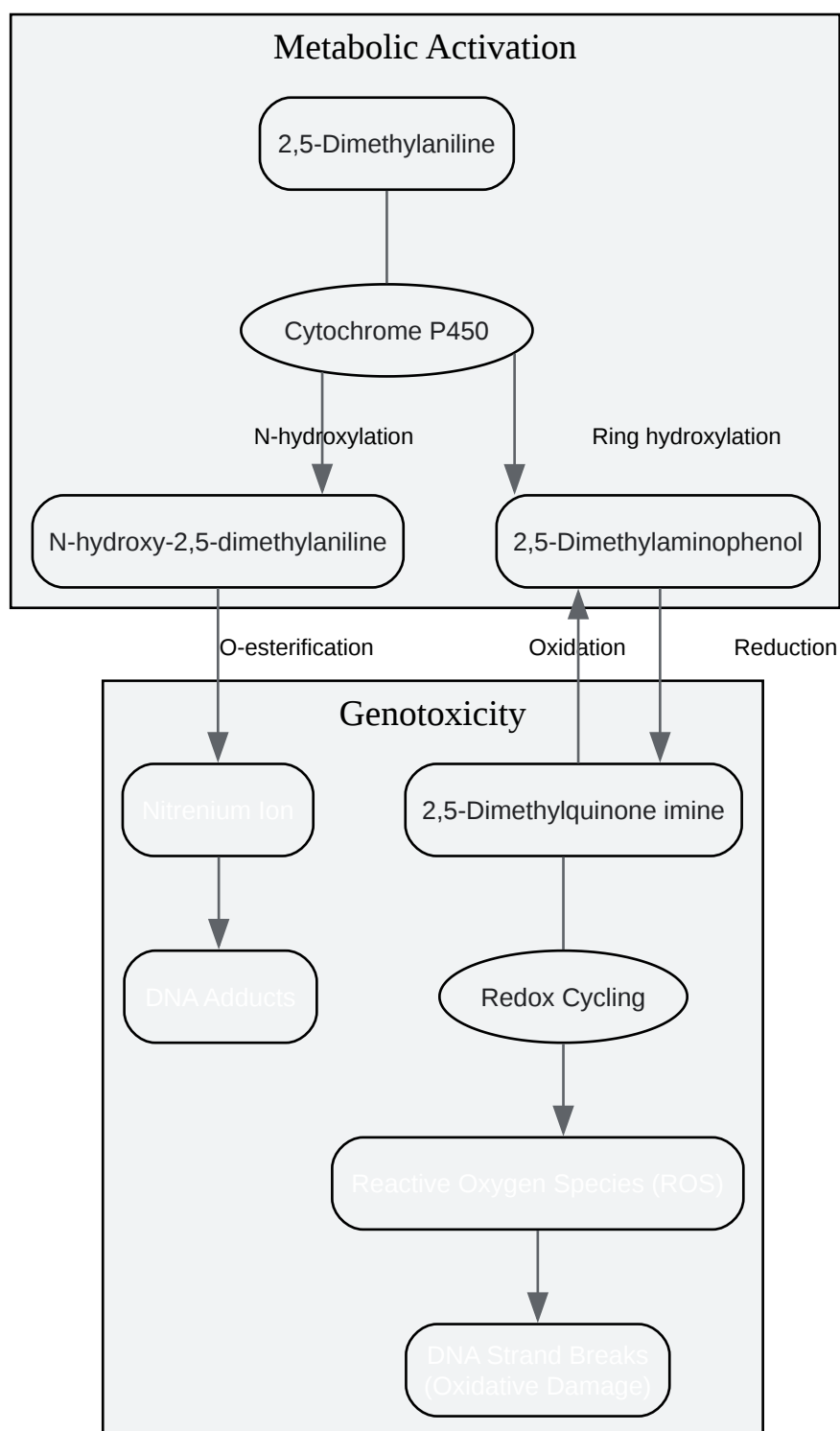
Biological Activity and Signaling Pathways

The genotoxicity of dimethylanilines, including **2,5-Dimethylaniline**, is a significant area of research. The primary mechanism of its toxicity is believed to involve metabolic activation, leading to the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8]

The metabolic pathway begins with the oxidation of **2,5-Dimethylaniline** by cytochrome P450 enzymes in the liver. This can lead to the formation of N-hydroxy-**2,5-dimethylaniline** and 2,5-dimethylaminophenol.[1] The N-hydroxylamine can undergo further reactions to form a highly reactive nitrenium ion, which can directly bind to DNA, forming adducts.[1]

Alternatively, the aminophenol metabolite can undergo redox cycling with its corresponding quinone imine. This process generates reactive oxygen species, such as superoxide radicals and hydrogen peroxide, which can cause oxidative stress and damage to cellular components, including DNA, leading to strand breaks.[1]

Proposed Metabolic Activation and Genotoxicity Pathway of **2,5-Dimethylaniline**



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Caption: Metabolic activation of **2,5-Dimethylaniline** leading to genotoxicity.

Conclusion

2,5-Dimethylaniline is a chemical of significant industrial and research importance. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products. However, its potential for genotoxicity through metabolic activation and the generation of reactive oxygen species necessitates careful handling and a thorough understanding of its biological effects. The experimental protocols and pathway information provided in this guide offer a foundational resource for professionals working with this compound.

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